molecular formula C10H7NO B1306823 Quinoline-5-carbaldehyde CAS No. 22934-41-4

Quinoline-5-carbaldehyde

Cat. No.: B1306823
CAS No.: 22934-41-4
M. Wt: 157.17 g/mol
InChI Key: BNEVFKZLYCGDFG-UHFFFAOYSA-N
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Description

Quinoline-5-carbaldehyde is an organic compound with the molecular formula C10H7NO. It features a quinoline ring system with a formyl group attached at the 5-position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Biochemical Analysis

Biochemical Properties

Quinoline-5-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. For instance, it is used as a precursor in the synthesis of quinoline-based drugs, which are known for their broad spectrum of bioactivity . The aldehyde group in this compound can form Schiff bases with amines, leading to the creation of imine derivatives that are essential in medicinal chemistry .

Cellular Effects

This compound has been shown to influence various cellular processes. It can induce apoptosis in cancer cells, thereby inhibiting tumor growth . This compound affects cell signaling pathways, particularly those involved in cell proliferation and survival. This compound has also been reported to modulate gene expression, leading to changes in cellular metabolism and function . Additionally, it can disrupt cell migration and act as an angiogenesis inhibitor, further contributing to its antitumor properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their activity. For example, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation . It can also activate or inhibit signaling pathways that regulate gene expression, leading to changes in cellular behavior. The formation of Schiff bases with amines is another key mechanism, as it allows this compound to participate in various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to be air-sensitive and can degrade when exposed to strong oxidizing agents, acids, or bases . Long-term studies have shown that its effects on cellular function can vary, with some cells exhibiting resistance to its apoptotic effects over time . In vitro and in vivo studies are essential to understand the temporal dynamics of this compound’s activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, this compound can cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into bioactive metabolites . These metabolic transformations can affect the compound’s activity and efficacy. For instance, the formation of imine derivatives through Schiff base formation is a key metabolic pathway for this compound . Additionally, its interaction with metabolic enzymes can influence metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can affect its activity and therapeutic potential. For example, this compound may accumulate in tumor tissues, enhancing its antitumor effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can induce apoptosis in cancer cells . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Quinoline-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific formyl group placement, which allows for selective reactions and derivatizations that are not possible with other quinoline derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

quinoline-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEVFKZLYCGDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393486
Record name Quinoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22934-41-4
Record name Quinoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoline-5-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Carry out the procedure as in Example 18, starting from 100 mg of 4-(3H-imidazo[4,5-c]pyridin-2-yl)-fluorene-9(R,S)-amine, obtained in Example 6, and 59 mg of quinoline-5-carboxaldehyde in 1 ml of ethanol for 3 hours at room temperature, then add 29 mg of sodium hydroborate and stir for 2 hours at room temperature. After purification by HPLC/MS on a Symmetry C18 silica column (5 μm), eluting with a gradient of water 100% (containing 0.07% of TFA) to acetonitrile 100% (containing 0.07% of TFA), we obtain 49.5 mg of trifluoroacetate of N-[4-(3H-imidazo[4,5-c]pyridin-2-yl)-9H-fluoren-9(R,S)-yl]-quinolin-5-yl-methylamine, in the form of a pale yellow solid with the following characteristics:
Quantity
1 mL
Type
reactant
Reaction Step One
Name
4-(3H-imidazo[4,5-c]pyridin-2-yl)-fluorene-9(R,S)-amine
Quantity
100 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common methods for synthesizing Quinoline-5-carbaldehyde and how do they compare in terms of selectivity?

A1: Several methods can be employed for the synthesis of this compound and its derivatives. One study [] directly compared the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions for this purpose. While the classic Reimer-Tiemann reaction proved useful, particularly for synthesizing 7-bromo-8-hydroxythis compound through a carbene insertion mechanism, the Vilsmeier-Haack and Duff reactions were highlighted for their efficacy in double formylation of quinoline derivatives. Computational studies were even used to better understand the observed regioselectivity of these formylation reactions.

Q2: Have any crystal structures of this compound derivatives been reported? What insights do they provide?

A2: Yes, crystal structures of several this compound derivatives have been determined using single-crystal X-ray diffraction. One example is 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde []. Additionally, the crystal structure of 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]this compound has also been reported []. These structures provide valuable information about the spatial arrangement of atoms within the molecule, which can be useful in understanding their chemical reactivity and potential biological activity.

Q3: How does the introduction of different substituents on the this compound scaffold influence its electrochemical properties?

A3: Research indicates that the electrochemical behavior of this compound is significantly influenced by the nature of substituents attached to the quinoline ring system []. For instance, the presence of an electron-donating methyl group was found to facilitate oxidation, resulting in less positive oxidation potentials compared to the non-methylated analog. Conversely, the same methyl substitution led to more negative reduction potentials, indicating that reduction was less favorable. These experimental observations were supported by calculations of frontier molecular orbitals.

Q4: What synthetic strategies have been explored for incorporating this compound into larger molecular frameworks?

A4: One study [] demonstrated the versatility of this compound in synthesizing complex heterocyclic systems. Specifically, 8-(benzyloxy)this compound was used as a starting material for the construction of thiozolidine-4-one derivatives. This involved a multi-step synthesis, including Schiff base formation followed by cyclization using mercaptoacetic acid. Further modifications then allowed for the incorporation of 1,3,4-oxadiazole rings, highlighting the potential of this compound as a building block in organic synthesis.

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